molecular formula C7H11ClO B8502096 2-(Chloromethylidene)-3,3-dimethyloxolane CAS No. 87484-72-8

2-(Chloromethylidene)-3,3-dimethyloxolane

Cat. No. B8502096
CAS RN: 87484-72-8
M. Wt: 146.61 g/mol
InChI Key: AUXPVARZFHOYNA-UHFFFAOYSA-N
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Patent
US04748249

Procedure details

806 g (4 moles) of 1,1,5-trichloro-3,3-dimethyl-1-pentene are heated under reflux with 360 g (4.4 moles) of anhydrous sodium acetate in 1 liter of dimethylformamide for 6 hours. After cooling to about 100° C., 1.6 liters (8 moles) of 30% strength sodium methylate solution in methanol are added dropwise and the mixture is heated under reflux for a further 4 hours. The cold solution is poured into water and extracted several times with methylene chloride. After the solution has been dried and the solvent has been distilled off, 654 g of product remain, and are fractionated over a column. 522 g (80% of theory) of 2-chloromethylene-3,3-dimethyl-tetrahydrofuran of boiling point 84°-87° C./20 mbar are obtained.
Quantity
806 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)=[CH:3][C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6]Cl.C([O-])(=[O:13])C.[Na+].C[O-].[Na+].O>CN(C)C=O.CO>[Cl:1][CH:2]=[C:3]1[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][O:13]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
806 g
Type
reactant
Smiles
ClC(=CC(CCCl)(C)C)Cl
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
After the solution has been dried
DISTILLATION
Type
DISTILLATION
Details
the solvent has been distilled off

Outcomes

Product
Name
Type
product
Smiles
ClC=C1OCCC1(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 522 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.